Human NK3 Receptor Binding Affinity: SB 222200 vs. SB 223412 (Talnetant) and SB 218795
In CHO cell membranes stably expressing the human NK-3 receptor (CHO-hNK-3R), SB 222200 inhibited ¹²⁵I-[MePhe⁷]neurokinin B binding with a Ki of 4.4 nM [1]. The close structural analog SB 223412 (Talnetant; 3-OH substitution in place of 3-CH₃) exhibits higher affinity with a Ki of 1.0–1.4 nM in the same CHO-hNK-3 binding assay , while the earlier lead compound SB 218795 (which lacks the C-3 methyl and bears an (R)-α-(methoxycarbonyl)benzyl amide) shows a Ki of 13 nM, approximately 3-fold weaker than SB 222200 . These data establish SB 222200 as occupying an intermediate affinity tier within the quinolinecarboxamide series, with the 3-methyl substituent providing a deliberate balance between potency and selectivity.
| Evidence Dimension | Equilibrium dissociation constant (Ki) at human NK-3 receptor |
|---|---|
| Target Compound Data | Ki = 4.4 nM (SB 222200) |
| Comparator Or Baseline | SB 223412 (Talnetant): Ki = 1.0–1.4 nM; SB 218795: Ki = 13 nM |
| Quantified Difference | SB 222200 is 3.1–4.4× weaker than SB 223412 and 3.0× more potent than SB 218795 |
| Conditions | CHO cell membranes stably expressing hNK-3R; radioligand: ¹²⁵I-[MePhe⁷]neurokinin B |
Why This Matters
For applications requiring potent NK3 blockade with a wider selectivity window than the highest-affinity analog, SB 222200 offers a quantitatively defined intermediate binding profile, enabling researchers to tune the degree of receptor occupancy.
- [1] Sarau HM, Griswold DE, Bush B, Potts W, Sandhu P, Lundberg D, et al. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist. J Pharmacol Exp Ther. 2000;295(1):373-381. PMID: 10992004. View Source
